molecular formula C12H20Cl2N2 B2693647 (R)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 876159-30-7

(R)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2693647
CAS No.: 876159-30-7
M. Wt: 263.21
InChI Key: WRIWZUYGZBWQCM-CURYUGHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C12H19ClN2 . It is used in the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrrolidine core, which is a five-membered ring with one nitrogen atom . It also contains a benzyl group, which is a phenyl group attached to a methyl group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 226.74566 . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis of Quinolone Antibacterials

The stereochemical manipulation of pyrrolidine derivatives, including those related to "(R)-1-(4-Methylbenzyl)pyrrolidin-3-amine dihydrochloride", has been explored in the synthesis of quinolone antibacterials. These studies demonstrate the use of chiral auxiliaries and stereoselective synthesis techniques to produce key intermediates for antibacterial compounds, highlighting the role of pyrrolidine derivatives in developing new antibiotics (Schroeder et al., 1992).

Chiral 3-Substituted Pyrrolidines

The synthesis of chiral 3-substituted pyrrolidines from pyrrolidinone precursors demonstrates the utility of pyrrolidine derivatives in creating compounds with potential therapeutic applications. These syntheses involve the use of chiral α-methylbenzyl functionality as both a protecting group and a chiral auxiliary, underscoring the versatility of pyrrolidine derivatives in organic synthesis (Suto et al., 1992).

Environmental Analysis

Research into the analysis of aliphatic amines in water demonstrates the application of chemical derivatization techniques, including those involving pyrrolidine derivatives, for environmental monitoring. This work is crucial for assessing water quality and the impact of industrial processes on aquatic ecosystems (Sacher et al., 1997).

Organometallic Chemistry

Pyrrolidine derivatives have been utilized in the study of geminal dehydrogenation reactions mediated by electron-rich metal complexes. These reactions have implications for the development of new catalytic processes and the synthesis of complex organic molecules, demonstrating the intersection of organometallic chemistry and organic synthesis (Ferrando-Miguel et al., 2002).

Adenosine Receptor Antagonists

The development of adenosine receptor antagonists from pyrrolopyrimidine derivatives, which are structurally related to pyrrolidine compounds, highlights the role of these molecules in medicinal chemistry. Such antagonists have potential applications in treating a variety of diseases, including cardiovascular and inflammatory disorders (Hess et al., 2000).

Properties

IUPAC Name

(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14;;/h2-5,12H,6-9,13H2,1H3;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIWZUYGZBWQCM-CURYUGHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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